molecular formula C9H22BrN B179258 N,N,N-Triethylpropan-1-aminium bromide CAS No. 13028-68-7

N,N,N-Triethylpropan-1-aminium bromide

Cat. No. B179258
CAS RN: 13028-68-7
M. Wt: 224.18 g/mol
InChI Key: AEFDTACAGGUGSB-UHFFFAOYSA-M
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Description

N,N,N-Triethylpropan-1-aminium bromide, also known as Trimethylpropylammonium bromide, is a quaternary ammonium compound . It belongs to the class of alkylammonium salts . This compound is widely used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between immiscible phases .


Synthesis Analysis

This compound is widely used as a phase transfer catalyst in organic synthesis . It facilitates the transfer of reactants between immiscible phases . It can also be used as a surfactant, corrosion inhibitor, or antimicrobial .


Molecular Structure Analysis

The molecular weight of N,N,N-Triethylpropan-1-aminium bromide is 182.10 . Its molecular formula is C6H16BrN . The SMILES string for this compound is CCCN+©C.[Br-] .


Chemical Reactions Analysis

As a quaternary ammonium compound, N,N,N-Triethylpropan-1-aminium bromide is used as a phase transfer catalyst in organic synthesis . It facilitates the transfer of reactants between immiscible phases .


Physical And Chemical Properties Analysis

N,N,N-Triethylpropan-1-aminium bromide is a solid substance . It is white to off-white in color . It should be stored at 4°C, sealed storage, away from moisture .

Scientific Research Applications

1. Use in pH Sensing

N,N,N-Triethylpropan-1-aminium bromide derivatives have been used in the development of highly water-soluble fluorescent and colorimetric pH probes. These probes, such as BTABr, offer outstanding solubility in water, attributed to the charged trimethyl amino group, and are useful for monitoring acidic and alkaline solutions. They have potential applications as on-off real-time pH sensors for intracellular pH imaging due to their high stability, selectivity, and large Stokes shifts (Diana, Caruso, Tuzi, & Panunzi, 2020).

2. Corrosion Inhibition

A novel cationic surfactant derived from N,N,N-Triethylpropan-1-aminium bromide has been synthesized to study its corrosion inhibiting effect against carbon steel in acidic environments. The surfactant demonstrated a significant ability to inhibit corrosion, acting as a mixed inhibitor. Its adsorption followed the Langmuir adsorption isotherm, suggesting a potential role in industrial applications involving acid pickling processes (Hegazy et al., 2013).

3. Copper Corrosion Inhibition in Acidic Media

Quaternary ammonium salts derived from N,N,N-Triethylpropan-1-aminium bromide have been studied for their inhibitory effect on copper corrosion in acidic media. These salts have shown to act as mixed-type inhibitors and their adsorption on the copper surface complies with the Langmuir isotherm. This indicates their potential application in protecting copper materials in industries where acidic conditions are prevalent (Hegazy, Nazeer, & Shalabi, 2015).

4. Antibacterial Applications

Polymeric films containing derivatives of N,N,N-Triethylpropan-1-aminium bromide have been developed with significant antibacterial activity. These films, derived from copolymerization with 2-hydroxyethyl methacrylate, show concentration-dependent activity against both Gram-negative and Gram-positive bacteria, suggesting potential applications in areas requiring antibacterial surfaces or coatings (Galiano et al., 2019).

5. Crystal Growth Inhibition and Synergy with Gas Hydrate Inhibitors

Fluorinated derivatives of N,N,N-Triethylpropan-1-aminium bromide have been synthesized and investigated for their potential as low-dosage hydrate inhibitors. These compounds showed promising results in inhibiting tetrahydrofuran (THF) hydrate crystal growth, indicating potential applications in gas flow assurance in pipelines or natural gas processing where hydrate formation is a concern (Mady & Kelland, 2013).

Future Directions

N,N,N-Triethylpropan-1-aminium bromide has applications in various industries such as pharmaceuticals, agrochemicals, and materials science due to its unique chemical properties . It is expected to continue to be used in these fields and potentially find new applications in the future.

properties

IUPAC Name

triethyl(propyl)azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22N.BrH/c1-5-9-10(6-2,7-3)8-4;/h5-9H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEFDTACAGGUGSB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[N+](CC)(CC)CC.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20576515
Record name N,N,N-Triethylpropan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20576515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N,N-Triethylpropan-1-aminium bromide

CAS RN

13028-68-7
Record name N,N,N-Triethylpropan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20576515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
L Scorsin, JA Roehrs, RR Campedelli… - ACS …, 2018 - ACS Publications
Cucurbit[7]uril (CB7) catalyzes the acid hydrolysis of alkoxyphenyldioxolanes bearing both neutral and cationic alkoxy groups. The magnitude of the catalytic effect depends on the …
Number of citations: 42 pubs.acs.org
O Semenova, D Kobzev, I Hovor, M Atrash… - Pharmaceutics, 2023 - mdpi.com
Antibiotic resistance of pathogenic bacteria dictates the development of novel treatment modalities such as antimicrobial photodynamic therapy (APDT) utilizing organic dyes termed …
Number of citations: 3 www.mdpi.com
O Semenova, D Kobzev, F Yazbak, F Nakonechny… - Dyes and …, 2021 - Elsevier
The introduction of heavy atoms such as iodine into organic dye molecules is known to improve the efficacy of photodynamic therapy (PDT) in general and antimicrobial photodynamic …
Number of citations: 13 www.sciencedirect.com
D Zhang, Y Hu, Z Hao, Y Zhang, S Luo, X Dang… - Bioorganic …, 2021 - Elsevier
In this study, a novel batch of thiazole-containing mitochondrial targeting agents were designed and synthesized. Four kinds of mitochondrial targeting moieties and six kinds of linkers …
Number of citations: 1 www.sciencedirect.com

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